molecular formula C8H6BrClFNO B2452898 N-(2-bromo-4-fluorophenyl)-2-chloroacetamide CAS No. 697305-44-5

N-(2-bromo-4-fluorophenyl)-2-chloroacetamide

Cat. No.: B2452898
CAS No.: 697305-44-5
M. Wt: 266.49
InChI Key: AJEHASUZJSSWCE-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-2-chloroacetamide is an organic compound with the molecular formula C8H6BrClFNO. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to an acetamide group. It is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-chloroacetamide typically involves the reaction of 2-bromo-4-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The bromine and fluorine atoms can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Substitution: Formation of various substituted acetamides.

    Oxidation: Formation of brominated and fluorinated carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Hydrolysis: Formation of 2-bromo-4-fluoroaniline and chloroacetic acid.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming covalent bonds with nucleophilic residues. This interaction can disrupt normal cellular processes, leading to the desired biological effect. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-fluoroacetanilide
  • N-(2-bromo-4-fluorophenyl)acetamide
  • 2-bromo-4-fluorophenylacetonitrile

Uniqueness

N-(2-bromo-4-fluorophenyl)-2-chloroacetamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the acetamide group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c9-6-3-5(11)1-2-7(6)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEHASUZJSSWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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